



E-7820 as a Molecular Glue Degrader: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	E 7820	
Cat. No.:	B1684016	Get Quote

Abstract

E-7820 is an investigational small molecule that functions as a molecular glue degrader, a novel therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This document provides a comprehensive technical overview of E-7820, detailing its mechanism of action, target proteins, and the signaling pathways it modulates. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the core biological processes. This guide is intended for researchers, scientists, and drug development professionals interested in the science and therapeutic potential of E-7820.

Introduction

Molecular glue degraders represent a paradigm shift in targeted therapy. Unlike traditional inhibitors that block a protein's function, these molecules induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase. E-7820, a sulfonamide derivative, has emerged as a promising agent in this class. Initially investigated as an inhibitor of integrin α2 expression, its primary mechanism of action is now understood to be the induced degradation of the RNA-binding proteins RBM39 and, to some extent, RBM23.[1][2][3] By recruiting these proteins to the DCAF15 E3 ubiquitin ligase complex, E-7820 triggers their ubiquitination and subsequent destruction by the proteasome.[2][3][4] This leads to widespread disruption of RNA splicing, a process critical for the survival of certain cancer cells, particularly those with mutations in splicing factor genes.[5][6]

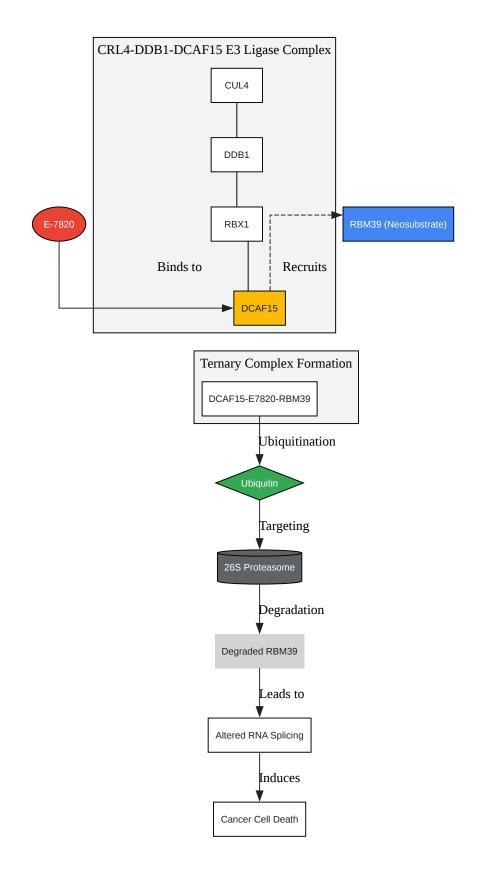


Mechanism of Action

E-7820 acts as a molecular "glue" by stabilizing the interaction between the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex, and the neosubstrate protein RBM39.[2][4] In the absence of E-7820, the interaction between DCAF15 and RBM39 is weak and transient. E-7820 binds to a shallow pocket on DCAF15, creating a new composite surface that enhances the binding affinity for the RRM2 domain of RBM39.[7][8] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to RBM39, marking it for degradation by the 26S proteasome. The degradation of RBM39, an essential component of the spliceosome, leads to global alterations in RNA splicing, ultimately inducing cell death in susceptible cancer cells.[5][6]

Signaling Pathway Diagram





Click to download full resolution via product page

Caption: E-7820 mechanism of action.



Quantitative Data

Table 1: In Vitro Binding and Degradation Data

Parameter	Value	Cell Line/System	Comments
E-7820 Binding to DCAF15 (Kd)	22 ± 7 μM	Recombinant proteins	Determined by competitive TR-FRET assay.[9]
E-7820 Binding to DCAF15 (KDapp)	3.8 μΜ	Recombinant DDB1- DCAF15	Determined by TR- FRET.[7]
Indisulam Binding to DCAF15 (Kd)	108 ± 88 μM	Recombinant proteins	Determined by competitive TR-FRET assay.[9]
Ternary Complex Formation (DDB1- DCAF15 + RBM39RRM2) with 50 µM E-7820 (KDapp)	2.0 μΜ	Recombinant proteins	Determined by TR-FRET.[7]
Ternary Complex Formation (DDB1- DCAF15 + RBM39RRM2) with 50 µM Indisulam (KDapp)	2.1 μΜ	Recombinant proteins	Determined by TR-FRET.[7]
Ternary Complex Formation (DDB1- DCAF15 + RBM39RRM2) with 50 µM Tasisulam (KDapp)	3.5 μΜ	Recombinant proteins	Determined by TR- FRET.[7]
RBM39 Degradation (DC50)	Not explicitly reported	Various cancer cell lines	Potent degradation observed at nanomolar concentrations (e.g., 500 nM).[7]





Table 2: Preclinical Efficacy in Patient-Derived Xenograft

(PDX) Models

Cancer Type	Dose	Response Rate (Tumor Shrinkage)	Number of Models
Overall	100 mg/kg	38.1%	42
Overall	200 mg/kg	54.8%	42
Bile Duct Cancer	100 mg/kg	58.3%	12
Uterine Cancer	100 mg/kg	55.6%	9
Gastric Cancer	100 mg/kg	33.3%	9
Pancreatic Cancer	100 mg/kg	8.3%	12

Data from a study using Japanese cancer patient-derived tissue transplantation models (J-PDX).[10]

Table 3: Phase II Clinical Trial (NCT05024994) Patient

Characteristics and Outcomes

Parameter	Value
Indication	Relapsed/Refractory Myeloid Malignancies with Splicing Factor Mutations
Number of Patients	12
Median Age	77 years (range 71–85)
Prior Therapies (Median)	3 (range 1–6)
E-7820 Dose	100 mg daily
Median Duration of Treatment	2.5 cycles (range 1–12)
Overall Response Rate (ORR)	0%
Median Overall Survival (OS)	3.8 months



The study was closed for futility as no objective responses were observed in the first 12 patients.[5][11]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol is adapted from published methods to measure the E-7820-induced interaction between DCAF15 and RBM39.[7][8][12]

Materials:

- Biotinylated Strep II Avi-tagged DCAF15
- BodipyFL-labeled RBM39 (or RRM2 domain)
- Terbium-coupled streptavidin
- E-7820
- Assay Buffer: 50 mM Tris pH 8.0, 200 mM NaCl, 0.1% Pluronic F-68, 0.5% BSA (w/v)
- 384-well microplate
- Microplate reader capable of TR-FRET measurements

Procedure:

- Prepare an assay mixture containing 200 nM biotinylated DCAF15, 200 nM BodipyFLlabeled RBM39, and 2 nM terbium-coupled streptavidin in the assay buffer.
- Dispense the assay mixture into the wells of a 384-well microplate.
- Add increasing concentrations of E-7820 to the wells. A typical final DMSO concentration is normalized to 2%.



- Incubate the plate for 15 minutes at room temperature.
- Measure the TR-FRET signal using a microplate reader. Excite the terbium donor at 337 nm and record emissions at 490 nm (terbium) and 520 nm (BodipyFL acceptor). A time delay of 70 µs is used to reduce background fluorescence.
- Calculate the 520/490 nm emission ratio for each well.
- Plot the emission ratio against the E-7820 concentration and fit the data to a suitable model (e.g., three-parameter agonist response curve) to determine the EC50 value.

Experimental Workflow: TR-FRET Assay



Click to download full resolution via product page

Caption: TR-FRET assay workflow.

Cell Viability Assay

This protocol describes a general method for assessing the effect of E-7820 on cancer cell viability.[13]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- E-7820
- DMSO (vehicle control)
- 96-well plates



- Cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5.0 × 102 cells/well) in 100 μL of medium.
- Allow cells to adhere overnight at 37°C in a humidified incubator.
- The next day, treat the cells with various concentrations of E-7820. Include a DMSO-only control.
- Incubate the plates for the desired duration (e.g., 3 to 12 days).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for signal development.
- Measure the absorbance or luminescence using a microplate reader.
- Normalize the data to the DMSO control and plot cell viability against E-7820 concentration to determine the IC50 value.

Western Blotting for RBM39 Degradation

This protocol is for detecting the degradation of RBM39 in cells treated with E-7820.

Materials:

- Cancer cell line
- E-7820
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA assay)



- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-RBM39, anti-GAPDH or other loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Plate cells and treat with E-7820 at various concentrations and for different time points.
- Harvest the cells and lyse them in lysis buffer.
- Quantify the protein concentration of the lysates.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary anti-RBM39 antibody overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and apply the chemiluminescent substrate.
- Image the blot using a suitable imaging system.



Re-probe the blot with an anti-GAPDH antibody as a loading control.

In Vitro Ubiquitination Assay

This protocol outlines the steps to reconstitute the ubiquitination of RBM39 in the presence of E-7820.

Materials:

- Recombinant E1 ubiquitin-activating enzyme
- Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
- Recombinant CRL4-DDB1-DCAF15 complex
- Recombinant RBM39
- Ubiquitin
- E-7820
- ATP
- Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl2)

Procedure:

- Combine E1, E2, CRL4-DDB1-DCAF15, RBM39, and ubiquitin in the reaction buffer.
- Add E-7820 or DMSO (control) to the reaction mixtures.
- Initiate the reaction by adding ATP.
- Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
- Stop the reactions by adding SDS-PAGE sample buffer and boiling.
- Analyze the samples by western blotting using an anti-RBM39 antibody to detect the formation of higher molecular weight polyubiquitinated RBM39 species.



Patient-Derived Xenograft (PDX) Model Studies

This protocol describes the general workflow for evaluating the efficacy of E-7820 in PDX models.[10][14][15]

Materials:

- Immunodeficient mice (e.g., NSG mice)
- · Patient tumor tissue
- E-7820 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Implant fresh patient tumor tissue subcutaneously into the flank of immunodeficient mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
- Randomize the tumor-bearing mice into treatment and control groups.
- Administer E-7820 orally to the treatment group at the desired dose and schedule (e.g., 100 mg/kg daily). Administer the vehicle to the control group.
- Measure tumor volume with calipers two to three times per week.
- Monitor the body weight and overall health of the mice.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for RBM39 levels, immunohistochemistry).
- Calculate tumor growth inhibition (TGI) or tumor shrinkage to assess efficacy.

Conclusion



E-7820 is a well-characterized molecular glue degrader that induces the degradation of the splicing factor RBM39 by recruiting it to the DCAF15 E3 ubiquitin ligase. This mechanism of action has shown significant anti-tumor activity in preclinical models, particularly in cancers with a dependency on specific splicing events. While a phase II clinical trial in myeloid malignancies did not demonstrate clinical efficacy at the dose tested, the compound was well-tolerated and showed evidence of on-target RBM39 degradation in patients.[5] Further investigation into patient selection biomarkers, combination therapies, and potentially different dosing regimens may be warranted to unlock the therapeutic potential of E-7820. The detailed methodologies and compiled data in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Trial: NCT05024994 My Cancer Genome [mycancergenome.org]
- 5. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15
 PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. eisai.com [eisai.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Time-resolved fluorescence resonance energy transfer (TR-FRET) [bio-protocol.org]



- 13. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [E-7820 as a Molecular Glue Degrader: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684016#e-7820-as-a-molecular-glue-degrader]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com